molecular formula C9H21NO B13340796 3-[(3-Methylpentan-2-yl)amino]propan-1-ol

3-[(3-Methylpentan-2-yl)amino]propan-1-ol

Cat. No.: B13340796
M. Wt: 159.27 g/mol
InChI Key: PMOHVOOWWWZHJM-UHFFFAOYSA-N
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Description

3-[(3-Methylpentan-2-yl)amino]propan-1-ol is a secondary alcohol derivative featuring a propan-1-ol backbone substituted with a 3-methylpentan-2-ylamino group. These compounds often exhibit biological activity, such as enzyme inhibition or receptor modulation, and serve as intermediates in drug synthesis . The presence of the amino-alcohol moiety enhances solubility and hydrogen-bonding capacity, critical for interactions in biological systems .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3-(3-methylpentan-2-ylamino)propan-1-ol

InChI

InChI=1S/C9H21NO/c1-4-8(2)9(3)10-6-5-7-11/h8-11H,4-7H2,1-3H3

InChI Key

PMOHVOOWWWZHJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCCO

Origin of Product

United States

Preparation Methods

Using α-Amino Acid Derivatives

Methodology:

  • Protection of amino acids: Starting with α-amino acids (e.g., leucine, phenylalanine), protected as Boc- or Cbz- derivatives to prevent side reactions.
  • Reduction to amino alcohols: The protected amino acids are reduced to amino alcohols via mixed-anhydride protocols or catalytic hydrogenation.
  • Mesylation and substitution: The amino alcohols are mesylated to form good leaving groups, then reacted with nucleophiles such as N-methylpiperazine or other amines to introduce the amino side chain.
  • Coupling with quinoline derivatives: The aminoalkyl intermediates are fused with quinoline or related heterocycles, often under reflux in phenol or similar solvents, to finalize the core structure.

Research Evidence:

  • Synthesis of amino alcohols from protected amino acids has been extensively documented, with yields often exceeding 80% (see schemes in references,).

Using β-Amino Acid and Arndt-Eistert Reactions

Methodology:

Research Evidence:

  • The synthesis of β-amino alcohols via this route provides stereocontrol and flexibility, as demonstrated in recent patent disclosures.

Specific Synthetic Schemes and Reaction Conditions

Scheme 1: Synthesis from Protected α-Amino Acids

α-Amino acid (e.g., leucine) → Boc- or Cbz-protected amino acid → Reduction to amino alcohol → Mesylation → Nucleophilic substitution with N-methylpiperazine → Deprotection → Coupling with quinoline derivative → Final product

Key Conditions:

  • Protection/deprotection: Using Boc or Cbz groups at room temperature with acids or catalytic hydrogenation.
  • Reduction: Mixed-anhydride protocols at controlled temperatures (~0°C to room temperature).
  • Mesylation: Using methanesulfonyl chloride in pyridine.
  • Substitution: Nucleophilic displacement with amines in polar aprotic solvents like DMF or DMSO.
  • Coupling: Heating in phenol or similar high-boiling solvents under reflux.

Scheme 2: Synthesis via Arndt-Eistert Homologation

α-Amino acid → Cbz-protected amino acid → Diazoketone formation → Wolf rearrangement → β-Amino ester → Reduction to amino alcohol → Mesylation → N-methylpiperazine substitution → Coupling with quinoline

Key Conditions:

Preparation of Phosphate Salt Derivatives

The final step often involves converting the free base into a more stable salt form, such as the phosphate salt, to enhance bioavailability and stability.

Procedure:

  • Dissolve the free base in methanol.
  • Add phosphoric acid (85%) in molar excess.
  • Stir at low temperature until complete conversion (monitored via TLC).
  • Precipitate the salt with isopropanol, filter, and wash with acetone.
  • Dry under vacuum to obtain the pure phosphate salt.

Research Data:

  • Differential scanning calorimetry confirms the absence of free base and characterizes melting points (~195–198°C), indicating high purity.

Research Discoveries and Innovations

Recent research has focused on:

Data Tables and Comparative Analysis

Method Starting Material Key Reagents Yield (%) Advantages Limitations
α-Amino acid reduction α-Amino acid (Leucine, Phenylalanine) Mixed anhydrides, catalytic hydrogenation 80–90 Stereocontrol, high purity Multi-step, protection/deprotection
β-Amino acid homologation α-Amino acid Diazoketones, silver benzoate 70–85 Stereoselectivity, flexibility Requires specialized reagents
Phosphate salt formation Free base Phosphoric acid >95 Improved stability Additional purification step

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpentan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

3-[(3-Methylpentan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-[(3-Methylpentan-2-yl)amino]propan-1-ol with key analogs:

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Applications/Activities References
3-{[6-({4-[1-Adamantyl(hydroxy)methyl]phenyl}amino)purin-2-yl]amino}propan-1-ol C₃₀H₄₀N₆O₂ Adamantane, purine 107–111 89 Antiviral/anticancer research
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene, methylamino Not reported Varies Intermediate for antidepressants
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) C₉H₁₃ClN₄O₃ Pyridine, chloro, nitro Not reported 71 Kinase inhibition studies
Fluorinated γ-amino alcohol derivatives (e.g., (R/S)-3-amino-1-(3-fluorophenyl)propan-1-ol) C₁₀H₁₃FNO Fluorine, phenyl Not reported Not reported Retinoid metabolism inhibition
3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol C₉H₁₁ClN₂O₃ Chloro, nitro, phenyl Not reported Not reported Synthetic intermediate

Key Observations:

  • Adamantane-substituted derivatives (e.g., compound 4e in ) exhibit higher melting points (107–111°C) due to the rigid adamantane group enhancing crystalline stability .
  • Fluorinated analogs () demonstrate increased lipophilicity, improving blood-brain barrier penetration and pharmacokinetics .
  • Heterocyclic substituents (e.g., purine in , thiophene in ) correlate with biological activity, such as antiviral or antidepressant effects .

Biological Activity

3-[(3-Methylpentan-2-yl)amino]propan-1-ol, also known as a secondary amine and alcohol, has garnered attention for its potential biological activities. This compound is characterized by the presence of both an amino group and a hydroxyl group, which play critical roles in its interactions with biological systems. The unique structural features, including a branched alkyl chain, contribute to its reactivity and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C₈H₁₉NO. Its structure can be summarized as follows:

Feature Description
Functional Groups Amino group (-NH) and Hydroxyl group (-OH)
Classification Secondary amine and alcohol
Structural Characteristics Branched alkyl chain enhances reactivity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing enzyme activity and metabolic pathways. These interactions may lead to modulation of biochemical processes, making it a candidate for further research in pharmacology.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Modulation : It has been shown to influence the activity of specific enzymes, which can affect metabolic pathways crucial for various physiological functions.
  • Potential Therapeutic Applications : Studies suggest that due to its structural features, the compound may have applications in drug development, particularly in areas requiring enzyme inhibition or receptor modulation.
  • Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects against certain bacterial strains, although specific data on efficacy remains limited .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Interaction

A study demonstrated that the compound interacts with liver enzymes, potentially altering drug metabolism rates. This interaction suggests that it could influence the pharmacokinetics of co-administered drugs .

Study 2: Antimicrobial Activity

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Study 3: Pharmacological Potential

Research focusing on the compound's pharmacological properties indicated promising results in preclinical trials for conditions such as metabolic disorders. The ability to modulate enzyme activity positions it as a potential therapeutic agent.

Table 1: Summary of Biological Activities

Activity Type Description References
Enzyme ModulationInfluences liver enzyme activity affecting drug metabolism
AntimicrobialModerate activity against Gram-positive bacteria
Therapeutic PotentialPotential use in metabolic disorder treatments

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Peaks at δ 1.0–1.5 ppm (methyl groups), δ 2.5–3.5 ppm (N–CH₂ and O–CH₂), and δ 4.5–5.0 ppm (OH, broad).
    • ¹³C NMR : Carbons adjacent to N/O appear at 50–70 ppm.
  • IR : Stretching vibrations for –OH (~3300 cm⁻¹) and –NH (~3400 cm⁻¹), with C–O/C–N bands at 1000–1250 cm⁻¹.
  • MS : Molecular ion peak at m/z 117.19 (M⁺), with fragmentation patterns confirming the amino alcohol backbone.
    X-ray crystallography (using SHELXL) resolves bond lengths/angles and stereochemistry .

What are the key challenges in analyzing the stereochemical configuration of this compound, and what methodologies are recommended for resolving ambiguities?

Advanced Research Question
Challenges arise from:

  • Chiral Centers : The compound may have multiple stereoisomers depending on synthesis routes.
  • Enantiomer Separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis.
  • Absolute Configuration : Single-crystal X-ray diffraction (SHELXL) or vibrational circular dichroism (VCD) for unambiguous assignment .

How does the presence of both amino and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions, and what experimental controls are necessary to prevent side reactions?

Advanced Research Question

  • Reactivity : The amino group acts as a nucleophile, while the hydroxyl group can participate in hydrogen bonding or oxidation.
  • Side Reactions :
    • Oxidation : Use inert atmospheres (N₂/Ar) to prevent hydroxyl → ketone conversion.
    • Intramolecular Cyclization : Control pH (neutral to slightly basic) to avoid zwitterion formation.
  • Protection Strategies : Temporarily protect –OH (e.g., silylation) or –NH₂ (e.g., Boc groups) during multi-step syntheses .

What computational approaches are suitable for predicting the biological activity of this compound, and how do these models align with empirical data?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., GPCRs, enzymes).
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict redox behavior.
  • MD Simulations : GROMACS for studying solvation effects and conformational stability.
    Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀) and ADMET profiling .

How should researchers address discrepancies in reported pharmacological activity data across different in vitro studies?

Advanced Research Question
Discrepancies may stem from:

  • Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers).
  • Cell Lines : Use standardized cell models (e.g., HEK293 for receptor studies).
  • Data Normalization : Include positive controls (e.g., known agonists/antagonists) and report EC₅₀/IC₅₀ values with confidence intervals.
    Meta-analyses using platforms like PRISMA can reconcile conflicting results .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.
  • Waste Disposal : Segregate as hazardous organic waste per EPA guidelines .

How can researchers leverage structural analogs (e.g., 3-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-1-ol) to infer the biological mechanisms of this compound?

Advanced Research Question

  • SAR Studies : Compare substituent effects on receptor binding (e.g., fluorine’s electronegativity enhancing affinity).
  • Pharmacophore Modeling : Identify critical motifs (e.g., amino alcohol backbone) using MOE or Phase.
  • Cross-Screening : Test analogs in parallel assays to isolate key functional groups .

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